Bienvenue dans la boutique en ligne BenchChem!

N-Fmoc-L-homoserine benzyl ester

Stereochemistry Peptide Synthesis Quality Control

N-Fmoc-L-homoserine benzyl ester is a fully protected homoserine derivative for Fmoc-SPPS. Its orthogonal protection—Fmoc at Nα and benzyl ester—masks the side-chain hydroxyl, preventing O-acylation and branching during chain elongation. The benzyl group withstands piperidine Fmoc removal and is cleanly removed by hydrogenolysis, enabling late-stage hydroxyl liberation for glycosylation or phosphorylation. Essential for high-purity glycopeptide, phosphopeptide, and peptide-drug conjugate synthesis without aspartimide formation. Choose this building block for superior linear chain fidelity and synthetic yields.

Molecular Formula C26H25NO5
Molecular Weight 431.5 g/mol
Cat. No. B8095763
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Fmoc-L-homoserine benzyl ester
Molecular FormulaC26H25NO5
Molecular Weight431.5 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC(=O)C(CCO)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
InChIInChI=1S/C26H25NO5/c28-15-14-24(25(29)31-16-18-8-2-1-3-9-18)27-26(30)32-17-23-21-12-6-4-10-19(21)20-11-5-7-13-22(20)23/h1-13,23-24,28H,14-17H2,(H,27,30)/t24-/m0/s1
InChIKeyUWNSAAASVHRAAZ-DEOSSOPVSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Fmoc-L-homoserine benzyl ester: Core Building Block for Advanced Solid-Phase Peptide Synthesis


N-Fmoc-L-homoserine benzyl ester (CAS 647847-95-8) is a fully protected L-homoserine derivative specifically engineered for solid-phase peptide synthesis (SPPS). It features a base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group at the Nα-position and a benzyl (Bzl) protecting group on the side-chain hydroxyl. This orthogonal protection strategy enables the stepwise, high-fidelity assembly of complex peptides by preventing undesired side reactions during iterative chain elongation . Its molecular formula is C₂₆H₂₅NO₅, with a molecular weight of 431.48 g/mol . The compound is supplied as a solid and is widely employed as a key intermediate in the synthesis of glycopeptides, phosphopeptides, and other post-translationally modified peptides [1].

Why N-Fmoc-L-homoserine benzyl ester Cannot Be Replaced by a Generic Homoserine Derivative


Simple substitution of N-Fmoc-L-homoserine benzyl ester with an alternative protected homoserine analog is not feasible without risking the integrity of the final peptide product. The selection of protecting groups is a critical determinant of synthetic success. In Fmoc-based SPPS, the side-chain protecting group must be stable to the basic conditions used for iterative Fmoc removal (e.g., piperidine) but be selectively cleaved at the end of the synthesis. The benzyl group of N-Fmoc-L-homoserine benzyl ester provides this orthogonality: it remains intact during Fmoc deprotection cycles and is cleanly removed via hydrogenolysis, yielding a free hydroxyl group [1]. Using an unprotected analog, such as N-Fmoc-L-homoserine, would lead to O-acylation and branching side reactions during coupling [2]. Conversely, employing an acid-labile protecting group, such as a tert-butyl (t-Bu) ether, would result in premature deprotection and side-chain exposure during the final global cleavage step with trifluoroacetic acid (TFA) [3]. The specific stability profile of the benzyl group is therefore essential for maintaining linear chain fidelity and achieving high-purity peptide synthesis [4].

Quantitative Evidence Differentiating N-Fmoc-L-homoserine benzyl ester for Scientific Procurement


Comparative Enantiomeric Purity Specifications for Stereochemically Sensitive Peptide Synthesis

The enantiomeric purity of N-Fmoc-L-homoserine benzyl ester is critical for preserving the desired stereochemistry and biological activity of the final peptide . While standard analytical data from chemical databases indicate a minimum purity of 95% for the compound , high-quality commercial sources provide stricter specifications for the D-enantiomer impurity. A key comparator, the D-isomer (Fmoc-D-Hse(Bzl)-OH, CAS 1301706-79-5), is characterized by a purity of ≥98% by HPLC with an enantiomeric impurity specification of ≤0.5% [1]. This quantitative threshold for chiral purity is essential for applications where racemization or diastereomer formation can compromise biological function.

Stereochemistry Peptide Synthesis Quality Control

Orthogonal Stability Profile: Resistance to Basic Conditions During SPPS

The benzyl (Bzl) protecting group on N-Fmoc-L-homoserine benzyl ester is selected for its orthogonality to the base-labile Fmoc group. In the Fmoc/t-Bu strategy, side-chain protecting groups must be stable to 20% piperidine in DMF, the standard reagent for iterative Nα-Fmoc removal . The Bzl ether is completely stable under these basic conditions, whereas alternative acid-labile protecting groups like tert-butyl (t-Bu) would also be stable [1]. This stability prevents premature side-chain deprotection and subsequent unwanted branching reactions during peptide chain assembly, a critical advantage over unprotected analogs like Fmoc-L-homoserine [2].

Solid-Phase Peptide Synthesis Protecting Group Strategy Orthogonal Chemistry

Preferential Use in Glycopeptide Synthesis: Enabling Selective Deprotection

N-Fmoc-L-homoserine benzyl ester is strategically valuable as a precursor for aspartic acid incorporation in acid-sensitive glycopeptides and as a scaffold for late-stage functionalization . In a comparative synthetic context, the benzyl-protected glycosyl serine building block (e.g., Fmoc-Ser-OBn) is preferred over the free acid for O-glycosylation, followed by hydrogenolytic removal of the benzyl group, providing superior yields to previously reported methods [1]. This class-level inference, based on the analogous serine derivative, demonstrates the utility of the benzyl protecting group in enabling efficient, high-yield glycosylation for complex glycopeptide assembly, such as in the synthesis of T-antigen-containing cancer vaccine candidates [2].

Glycopeptide Synthesis Carbohydrate Chemistry Cancer Vaccine

Specific Long-Term Storage Requirements for Maintaining Compound Integrity

Procurement of N-Fmoc-L-homoserine benzyl ester requires adherence to specific storage conditions to ensure the long-term stability of the protecting groups and the overall compound integrity. According to supplier specifications, the compound must be stored long-term in a cool, dry place . This contrasts with other amino acid derivatives that may have more stringent requirements, such as storage at -20°C. The specified storage conditions inform appropriate inventory management and handling procedures, directly impacting the compound's usable shelf life and performance in sensitive synthetic applications .

Compound Stability Storage Conditions Procurement

Optimal Application Scenarios for N-Fmoc-L-homoserine benzyl ester in Research and Production


Solid-Phase Synthesis of Modified Peptides (Glyco-, Phospho-, and Lipopeptides)

N-Fmoc-L-homoserine benzyl ester is ideally suited for the Fmoc/t-Bu SPPS of peptides containing modified amino acids. The orthogonal benzyl protection on the homoserine side-chain is stable to the repetitive basic conditions of Fmoc removal, allowing for the clean, linear assembly of the peptide chain. Its final removal via hydrogenolysis liberates a free hydroxyl group, which can be subsequently functionalized (e.g., glycosylated or phosphorylated) or serve as a key recognition element in the final bioactive peptide . This makes it a critical building block for generating glycopeptide-based cancer vaccine candidates [1] and other complex peptide therapeutics .

Synthesis of Aspartic Acid-Containing Peptides via Controlled Oxidation

This compound serves as a stable, protected precursor for the incorporation of aspartic acid residues into peptides. The side-chain hydroxyl group, protected as a benzyl ether, can be orthogonally deprotected and then selectively oxidized to the corresponding carboxylic acid after the peptide chain is fully assembled. This approach is particularly valuable when synthesizing acid-sensitive peptides or glycopeptides where direct incorporation of a protected aspartic acid residue could lead to aspartimide formation or other acid-catalyzed side reactions during global deprotection . The strategy leverages the orthogonal stability of the benzyl group to the acidic conditions used for side-chain deprotection in Fmoc-SPPS .

Scaffold for Late-Stage Functionalization in Peptide-Drug Conjugates

The benzyl-protected hydroxyl group of N-Fmoc-L-homoserine benzyl ester offers a handle for late-stage diversification. Following peptide assembly and selective hydrogenolytic removal of the benzyl group, the unmasked hydroxyl can be used to attach various payloads, such as fluorescent probes, biotin, lipids, or cytotoxic drugs, to generate peptide-drug conjugates or imaging agents. This orthogonal strategy enables the construction of complex molecular architectures with high precision and avoids interference with standard SPPS chemistry . The compound's utility as a branching unit for conjugate attachment has been demonstrated in the synthesis of oligonucleotide and peptide conjugates [2].

Quote Request

Request a Quote for N-Fmoc-L-homoserine benzyl ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.